molecular formula C12H23NO5 B12965090 (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B12965090
M. Wt: 261.31 g/mol
InChI Key: JXQDNPABVJXKMH-HTQZYQBOSA-N
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Description

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate as the Boc source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amine.

Scientific Research Applications

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-(tert-Butoxycarbonyl)aminoethanoic acid
  • tert-Butyl nitrite
  • tert-Butyldimethylsilyl (TBDMS)

Uniqueness

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a hydroxyl group. This combination allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of functional groups .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m1/s1

InChI Key

JXQDNPABVJXKMH-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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